molecular formula C7H7BrO2S B1334306 4-Bromo-5-ethylthiophene-2-carboxylic acid CAS No. 40477-61-0

4-Bromo-5-ethylthiophene-2-carboxylic acid

Cat. No. B1334306
CAS RN: 40477-61-0
M. Wt: 235.1 g/mol
InChI Key: IRDAEUDNKBRCAE-UHFFFAOYSA-N
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Patent
US08193378B2

Procedure details

The suspension of 4-bromo-5-ethylthiophene-2-carboxylic acid (800 mg) in MeOH (4 mL) was added dropwise SOCl2 (0.50 mL) at 0° C. The reaction mixture was stirred at 0° C. for 1 hour, warmed to 60° C., and then stirred for 15 hours. The reaction liquid was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (automatic purification device, hexane:EtOAc=98:2 to 70:30) to obtain methyl 4-bromo-5-ethylthiophene-2-carboxylate (765.0 mg) as a colorless liquid.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([OH:11])=[O:10])[S:5][C:6]=1[CH2:7][CH3:8].O=S(Cl)Cl.[CH3:16]O>>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:16])=[O:10])[S:5][C:6]=1[CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
BrC=1C=C(SC1CC)C(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (automatic purification device, hexane:EtOAc=98:2 to 70:30)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(SC1CC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 765 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.